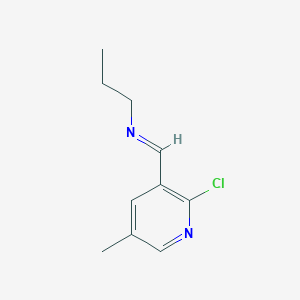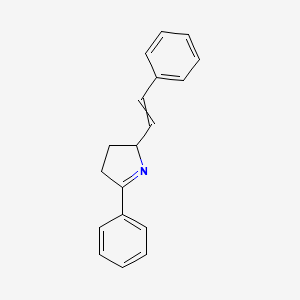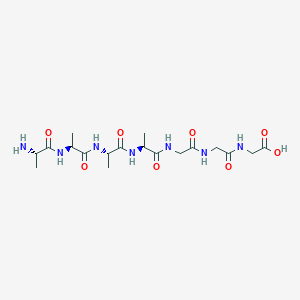
Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- is a peptide compound composed of multiple amino acids, specifically glycine and alanine This compound is part of a larger family of peptides that play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or other coupling agents.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- often employs large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of peptide sequences in microorganisms like Escherichia coli, which are then harvested and purified.
Chemical Reactions Analysis
Types of Reactions
Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acidic or enzymatic conditions.
Oxidation: Oxidative modifications can occur at specific amino acid residues, altering the peptide’s properties.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s activity.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or enzymes like proteases.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
Scientific Research Applications
Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- has several scientific research applications:
Chemistry: Studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Used in studies of protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including wound healing and immune modulation.
Industry: Applied in the development of biopharmaceuticals and as a component in cell culture media.
Mechanism of Action
The mechanism of action of Glycine, L-alanyl-L-alanyl-L-alanyl-L-alanylglycylglycyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
L-alanyl-L-glutamine: A dipeptide with applications in medical and nutritional fields.
Glycyl-L-alanine: Another dipeptide studied for its solubility and stability properties.
Properties
CAS No. |
551942-46-2 |
|---|---|
Molecular Formula |
C18H31N7O8 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H31N7O8/c1-8(19)15(30)23-10(3)17(32)25-11(4)18(33)24-9(2)16(31)22-6-13(27)20-5-12(26)21-7-14(28)29/h8-11H,5-7,19H2,1-4H3,(H,20,27)(H,21,26)(H,22,31)(H,23,30)(H,24,33)(H,25,32)(H,28,29)/t8-,9-,10-,11-/m0/s1 |
InChI Key |
KGSXEKRDMAPLKJ-NAKRPEOUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
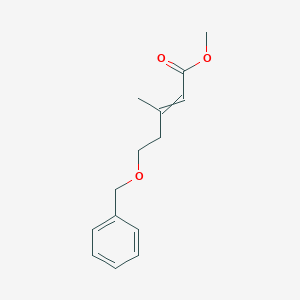
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)
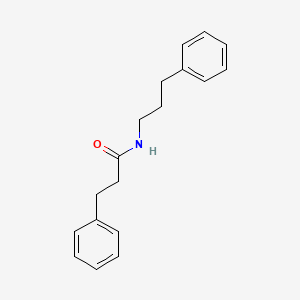
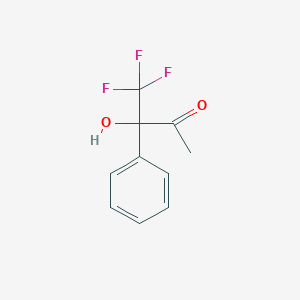
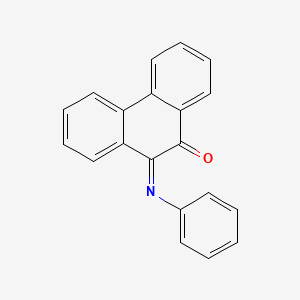

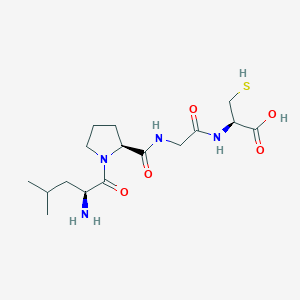
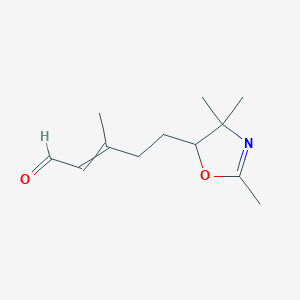
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)
![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
